molecular formula C12H13FN4O B2634990 N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207054-76-9

N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2634990
CAS No.: 1207054-76-9
M. Wt: 248.261
InChI Key: KXNXRBIJTNFTFW-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry. It features a 1,2,3-triazole core, a privileged scaffold in drug discovery known for its versatility and presence in compounds with a wide range of biological activities . The 4-fluorophenethyl moiety is a common pharmacophore that can influence a molecule's binding affinity and metabolic stability. While specific biological data for this exact compound is not fully established in the public literature, structural analogs based on the 1H-1,2,3-triazole-4-carboxamide framework have demonstrated significant potential in various research areas. For instance, similar compounds have been investigated as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Other research on triazole-carboxamide hybrids has shown selective cytotoxic activity towards human leukemic T-cells , and related triazole derivatives have been explored for their anticonvulsant properties, with some shown to act via the GABAergic system . This makes this compound a valuable building block for researchers designing and synthesizing novel compounds for probing biological pathways and developing new therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O/c1-17-8-11(15-16-17)12(18)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNXRBIJTNFTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of 4-fluorophenethylamine, which is then reacted with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may be optimized by adjusting parameters such as temperature, solvent choice, and reaction time. Purification of the final product is typically achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenethyl derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be achieved through:

  • Copper-catalyzed azide-alkyne cycloaddition : This method allows for the formation of triazole rings in a one-pot reaction, which is particularly useful for generating diverse libraries of triazole compounds .

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including this compound, as anticancer agents. The compound has been evaluated against various cancer cell lines, showing promising results:

  • Non-small-cell lung cancer (NSCLC) : Initial biological evaluations indicated that some triazole hybrids exhibited significant antitumor activities against NSCLC cell lines .

Table 1: Anticancer Activity of Triazole Compounds

Compound NameCell Line TestedIC50 (µM)Reference
This compoundH460TBD
1-(4-nitrophenyl)-1H-1,2,3-triazoleA5495.0
2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazoleMCF73.0

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has shown efficacy against various bacterial strains:

  • Escherichia coli : Triazole hybrids have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 0.0063 µmol/mL against this pathogen .

Table 2: Antimicrobial Activity of Triazole Compounds

Compound NameBacterial StrainMIC (µmol/mL)Reference
This compoundE. coliTBD
5-(pyrrolidin-1-yl)-triazole derivativeStaphylococcus aureus0.5

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Triazole Substituents Aromatic/Amide Substituents Molecular Formula Key References
N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Target) 1-methyl N-(4-fluorophenethyl) C₁₃H₁₅FN₄O
Rufinamide (1-(2,6-difluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide) Unsubstituted 1-(2,6-difluorophenyl)methyl C₁₁H₁₀F₂N₄O
Z995908944 (N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide) 1-(m-tolyl) N-(2-chloro-6-fluorobenzyl) C₁₇H₁₅ClFN₄O
5-Amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino, 1-(4-chlorobenzyl) N-(4-fluoro-2-methylphenyl) C₁₈H₁₇ClFN₅O
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-methyl, 1-(4-methylphenyl) Variable N-substituents (e.g., amines) C₁₂H₁₄N₄O (base scaffold)
Key Observations:
  • Substituent Position and Bioactivity : Rufinamide’s 2,6-difluorophenyl group confers anticonvulsant activity, while the target compound’s 4-fluorophenethyl group may alter target selectivity due to steric and electronic differences .
  • Amino vs.
  • Halogen Effects : Chlorine in Z995908944 introduces greater lipophilicity, which may influence membrane permeability compared to fluorine-containing analogs .

Physicochemical and Spectral Properties

Compound IR Peaks (cm⁻¹) Mass Spectrometry (ESI-MS) Notable Features
Target Compound Not reported Not reported Predicted MW: 278.3 g/mol
Z995908944 3415 (N-H), 1685 (C=O) [M + H]⁺: 345.1 High-resolution MS confirms molecular formula
Rufinamide Not reported Not reported Clinically validated anticonvulsant
5-Amino-1-(4-chlorobenzyl)-... Not reported RN: 899972-95-3 Amino group may enhance crystallinity

Biological Activity

N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity towards various cancer cell lines. In particular:

  • Cell Lines Tested : Jurkat (leukemia), CAKI-1 (kidney cancer), LOX IMVI (melanoma), and UO-31 (renal cancer).
  • IC50 Values : Some derivatives exhibited IC50 values as low as 0.15 µM against LOX IMVI cells, indicating strong antiproliferative activity comparable to established chemotherapeutics like doxorubicin .

The mechanism by which these triazole derivatives exert their effects often involves:

  • Induction of Apoptosis : Morphological changes such as chromatin condensation and DNA fragmentation have been observed in treated cells.
  • Mitochondrial Dysfunction : Reduction in mitochondrial membrane potential suggests that these compounds may induce stress responses leading to cell death .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria:

  • Tested Strains : Various bacterial strains were evaluated for susceptibility.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values in the low µg/mL range against specific pathogens .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeTarget Cell Lines/OrganismsIC50/MIC ValuesMechanism of Action
AnticancerJurkat, CAKI-1, LOX IMVI0.15 µM (LOX IMVI)Apoptosis induction, mitochondrial dysfunction
AntimicrobialVarious bacteriaLow µg/mLDisruption of cellular processes

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

  • Study on Cytotoxicity : A derivative similar to this compound was evaluated for its cytotoxic effects on leukemia cell lines. The results indicated significant antiproliferative activity with minimal toxicity towards normal cells .
  • Antimicrobial Evaluation : In another study, a series of triazole compounds were tested against fungal strains with varying results. Some compounds demonstrated promising antifungal activity, although specific data on the target compound remains sparse .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and what are common yield optimization challenges?

Methodological Answer:

  • Synthetic Pathway: Based on analogous triazole-carboxamide syntheses (e.g., ), the compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
    • Preparation of 4-fluorophenethyl azide.
    • Reaction with methyl propiolate to form the triazole core.
    • Carboxamide formation via coupling with methylamine derivatives.
  • Yield Optimization: Challenges include controlling regioselectivity during triazole formation and minimizing side reactions (e.g., over-alkylation). Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are typical .

Q. How can researchers address low aqueous solubility of this compound in in vitro assays?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations.
    • Modify pH (if stable) to ionize the carboxamide group.
    • Derivatization: Introduce hydrophilic groups (e.g., PEG chains) at the triazole N1 position without disrupting bioactivity .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm regiochemistry (triazole substitution pattern) and fluorophenyl integration .
    • 19F NMR: Verify fluorophenyl group integrity (δ ≈ -115 to -120 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C12H12FN5O expected for the base structure).
  • HPLC: Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD):
    • Use SHELXL for refinement: Parameters include anisotropic displacement for fluorine atoms and hydrogen bonding analysis .
    • Key Metrics:
ParameterTarget Value
R-factor (final)<0.05
CCDC DepositionRequired for reproducibility
  • Software: WinGX/ORTEP for visualization of thermal ellipsoids and packing diagrams .

Q. What strategies can elucidate the compound’s mechanism of action, particularly if initial bioactivity data contradict known triazole-carboxamide targets?

Methodological Answer:

  • Target Deconvolution:
    • Chemoproteomics: Use immobilized compound probes for pull-down assays coupled with LC-MS/MS .
    • Kinase/Enzyme Panels: Screen against libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects.
    • Molecular Dynamics (MD): Simulate binding to hypothesized targets (e.g., COX-2, Wnt/β-catenin proteins) using AutoDock Vina .

Q. How can structure-activity relationship (SAR) studies improve potency while reducing metabolic instability?

Methodological Answer:

  • SAR Modifications:
    • Triazole Core: Replace methyl group with bulkier substituents (e.g., cyclopropyl) to enhance target affinity .
    • Fluorophenethyl Chain: Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability .
  • In Vitro ADME:
    • Microsomal Stability Assay: Monitor half-life in human liver microsomes (HLM).
    • CYP450 Inhibition: Screen for interactions using fluorogenic substrates .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational docking predictions and experimental binding assays?

Methodological Answer:

  • Validation Steps:
    • Re-dock with Multiple Software: Compare results from AutoDock, Glide, and MOE.
    • Crystallographic Validation: Co-crystallize the compound with the target protein (if feasible) .
    • Mutagenesis Studies: Identify critical binding residues (e.g., Ala-scanning) to validate docking poses .

Future Research Directions

Q. What unexplored biological pathways could this compound modulate, based on structural analogs?

  • Hypotheses:
    • Neuroinflammation: Analogous triazoles inhibit PDE4B (cyclic nucleotide phosphodiesterase), suggesting potential in neurodegenerative models .
    • Anticancer Activity: Fluorophenyl groups in similar compounds exhibit topoisomerase II inhibition .

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